The compound “2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine” is also known as “2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine”. It has a molecular formula of C10H12ClN5O3. The compound is a derivative of purine, which is a heterocyclic aromatic organic compound.
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine” consists of a purine ring attached to a deoxyribofuranosyl group. The purine ring contains two nitrogen atoms and one chlorine atom. The deoxyribofuranosyl group is a type of sugar molecule that is part of the backbone of DNA.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.69 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7. The compound’s exact mass and monoisotopic mass are both 285.0628670 g/mol. Its topological polar surface area is 119 Ų.
Synthesis Analysis
The synthesis of 2-Chloro-6-(β-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine was first reported utilizing a palladium-catalyzed cross-coupling reaction. [] The key steps involve:
This synthetic strategy highlights the power of palladium catalysis in constructing complex molecules like C-nucleosides, offering a concise and efficient route to access this novel compound. []
Applications
Antiviral Research: Several C-nucleosides have shown potent antiviral activity against various viruses. [, , ] The structural similarity of 2-Chloro-6-(β-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine to other antiviral C-nucleosides warrants its investigation against DNA and RNA viruses.
Anticancer Research: C-nucleosides have also been investigated for their anticancer properties. [, ] The presence of the chlorine atom and amino groups in 2-Chloro-6-(β-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine might provide interesting pharmacological properties for targeting cancer cells.
Compound Description: This compound is a pyrazine C-nucleoside and serves as a synthetic intermediate in the preparation of various biologically active molecules.
Relevance: This compound shares the core pyrazine C-nucleoside structure with 2-chloro-6-(β-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. The key difference lies in the substituents at the 2 and 3 positions of the pyrazine ring. While the target compound possesses a chloro group at the 2 position and amino groups at both the 3 and 5 positions, this related compound has a methoxycarbonyl group at the 2 position and an amino group solely at the 3 position.
Compound Description: This compound is a tetrasubstituted pyrazine C-nucleoside synthesized as part of research on direct and convergent methodologies for pyrazine C-nucleoside production.
Relevance: This compound and 2-chloro-6-(β-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine belong to the pyrazine C-nucleoside family, sharing the core structure of a pyrazine ring linked to a ribofuranose sugar moiety. They differ in the substituents on the pyrazine ring and the type of sugar. The target compound has a 2-deoxyribofuranose sugar and amino and chloro substituents, while this related compound has a ribofuranose sugar and bromo and chloro substituents.
2,6-Dichloro-3-iodo-5-(β-D-ribofuranosyl)pyrazine
Compound Description: This compound, also a tetrasubstituted pyrazine C-nucleoside, is synthesized through a sequential dilithiation-addition method, showcasing the ability to introduce different functional groups to a pyrazine ring in a single reaction setup.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pitavastatin is a dihydroxy monocarboxylic acid that is (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-6-enoic acid in which the two hydroxy groups are located at positions 3 and 5 (the 3R,5S-stereoisomer). Used as its calcium salt for treatment of hypercholesterolemia (elevated levels of cholesterol in the blood) on patients unable to sufficiently lower their cholesterol levels by diet and exercise. It has a role as an antioxidant. It is a member of quinolines, a dihydroxy monocarboxylic acid, a member of cyclopropanes, a statin (synthetic) and a member of monofluorobenzenes. It is a conjugate acid of a pitavastatin(1-). Pitavastatin, also known as the brand name product Livalo, is a lipid-lowering drug belonging to the statin class of medications. By inhibiting the endogenous production of cholesterol within the liver, statins lower abnormal cholesterol and lipid levels and ultimately reduce the risk of cardiovascular disease. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very low-density lipoprotein (VLDL). Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD, such as those with Type 2 Diabetes. The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America. Pitavastatin and other drugs from the statin class of medications including [atorvastatin], [pravastatin], [rosuvastatin], [fluvastatin], and [lovastatin] are considered first-line options for the treatment of dyslipidemia. Increasing use of the statin class of drugs is largely due to the fact that cardiovascular disease (CVD), which includes heart attack, atherosclerosis, angina, peripheral artery disease, and stroke, has become a leading cause of death in high-income countries and a major cause of morbidity around the world. Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD. Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality. Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack. Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. While all statin medications are considered equally effective from a clinical standpoint, [rosuvastatin] is considered the most potent; doses of 10 to 40mg [rosuvastatin] per day were found in clinical studies to result in a 45.8% to 54.6% decrease in LDL cholesterol levels. Study data has confirmed that pitavastatin's potency in lowering LDL-C is comparable to that of other statins but also has increased efficacy in increasing HDL-C (also known as "good cholesterol"). Despite these differences in potency, several trials have demonstrated only minimal differences in terms of clinical outcomes between statins. Pitavastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of pitavastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor. Pitavastatin is a relatively newly developed cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, but has had limited use and has yet to be linked with clinically apparent acute liver injury. Pitavastatin is a novel statin that induces plaque regression and elevates HDL-cholesterol levels.